

# Application Note: Analysis of Fluazifop-P Residues in Crops using LC-MS/MS

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## Compound of Interest

Compound Name: Fluazifop-P

Cat. No.: B166914

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## Introduction

**Fluazifop-P-butyl** is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.<sup>[1][2]</sup> In plants, it is rapidly hydrolyzed to its active form, **Fluazifop-P acid**.<sup>[1]</sup> To ensure food safety and comply with regulatory limits, a sensitive and reliable method for the determination of **Fluazifop-P** residues in agricultural commodities is essential. This application note describes a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total **Fluazifop-P** residues (**Fluazifop-P-butyl**, **Fluazifop-P acid**, and their conjugates) in various crop matrices. The method involves an extraction and hydrolysis step to convert all related compounds to **Fluazifop-P acid**, followed by cleanup and LC-MS/MS analysis.

## Experimental Protocols

### 1. Sample Preparation (QuEChERS-based with Hydrolysis)

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method incorporating an alkaline hydrolysis step to ensure all forms of Fluazifop are measured. <sup>[3][4]</sup>

- Homogenization: Weigh 10 g of a representative homogenized crop sample into a 50 mL centrifuge tube.

- Fortification (for QC): For recovery experiments, spike the sample with a known concentration of **Fluazifop-P-butyl** or **Fluazifop-P** acid standard solution.
- Extraction and Hydrolysis:
  - Add 10 mL of acetonitrile.
  - Add 1 mL of 5 N sodium hydroxide (NaOH) to initiate hydrolysis.[\[3\]](#)
  - Cap the tube and shake vigorously for 1 minute.
  - Place the tube in a water bath at 40°C for 30 minutes to facilitate hydrolysis.[\[3\]](#)[\[4\]](#)
  - Cool the tube to room temperature.
- Partitioning:
  - Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Shake vigorously for 1 minute.
  - Centrifuge at  $\geq$ 3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO<sub>4</sub>, 150 mg Primary Secondary Amine - PSA, 150 mg C18). Note: For acidic herbicides, PSA should be used with caution as it can remove the target analyte. Some methods may omit PSA.[\[3\]](#)
  - Vortex for 1 minute.
  - Centrifuge at  $\geq$ 3000 x g for 5 minutes.
- Final Extract Preparation:
  - Transfer a 1 mL aliquot of the cleaned extract into a clean tube.

- Evaporate the solvent to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10:90 acetonitrile/water with 0.1% formic acid).[5]
- Filter through a 0.22 µm syringe filter into an LC vial for analysis.

## 2. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- LC Conditions:
  - Column: A C8 or C18 reversed-phase column (e.g., Ascentis Express C8, 50 x 3.0 mm, 2.7 µm) is suitable.[5]
  - Mobile Phase A: 0.1% formic acid in water.[5]
  - Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5]
  - Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B), hold for a few minutes, and then return to initial conditions for equilibration.[5]
  - Flow Rate: 0.3 - 0.5 mL/min.
  - Injection Volume: 5 - 20 µL.[3][6]
- MS/MS Conditions:
  - Ionization Mode: Electrospray ionization (ESI) is commonly used.[7] **Fluazifop-P** acid is typically analyzed in negative ion mode, while **Fluazifop-P-butyl** can be analyzed in positive ion mode.[5][7][8] Since the method converts all residues to the acid form, negative ion mode is appropriate for the final determination.
  - Multiple Reaction Monitoring (MRM): Monitor at least two transitions for **Fluazifop-P** acid for quantification and confirmation.[5]

## Data Presentation

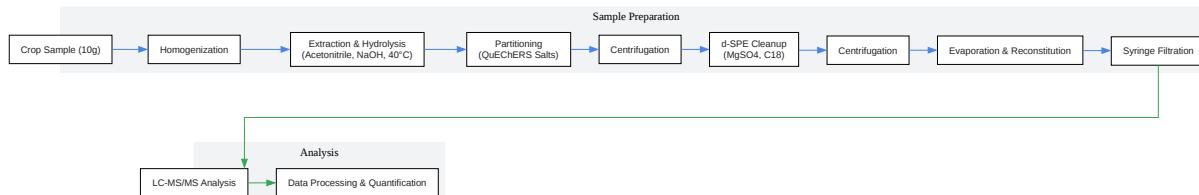
Table 1: LC-MS/MS Parameters for **Fluazifop-P** Acid

Parameter	Value
Ionization Mode	ESI Negative
Precursor Ion (m/z)	326.06
Product Ion 1 (Quantifier)	254.00
Product Ion 2 (Qualifier)	226.00
Collision Energy (eV)	Optimized for the specific instrument
Dwell Time (ms)	Optimized for the specific instrument

Table 2: Method Performance Data (Typical Values)

Parameter	Value	Reference
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg	[9]
Limit of Detection (LOD)	~0.005 mg/kg	
Recovery (%)	77.6 - 97.8%	[10]
Relative Standard Deviation (RSD)	< 15%	[10]

## Experimental Workflow Diagram

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